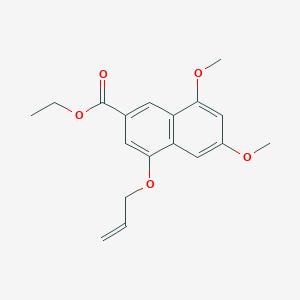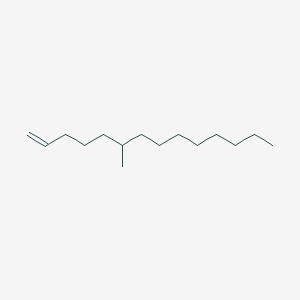
6-Methyltetradec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyltetradec-1-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond at the first carbon and a methyl group attached to the sixth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Methyltetradec-1-ene can be synthesized through several methods. One common approach involves the alkylation of 1-tetradecene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes involving the oligomerization of ethylene followed by selective hydrogenation and isomerization steps. Catalysts such as nickel or palladium are often employed to facilitate these reactions, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyltetradec-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield 6-methyltetradecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild heating.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: 6-Methyltetradecanol, 6-Methyltetradecanal, 6-Methyltetradecanoic acid.
Reduction: 6-Methyltetradecane.
Substitution: 6-Chloromethyltetradec-1-ene, 6-Bromomethyltetradec-1-ene.
Aplicaciones Científicas De Investigación
6-Methyltetradec-1-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in studies related to lipid metabolism and membrane structure due to its long carbon chain.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of surfactants, lubricants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 6-Methyltetradec-1-ene involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in oxidation reactions, the double bond of the alkene is attacked by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. These intermediates further react to yield the final oxidized products.
Comparación Con Compuestos Similares
1-Tetradecene: Similar in structure but lacks the methyl group at the sixth carbon.
6-Methyldodec-1-ene: Shorter carbon chain but similar methyl substitution pattern.
6-Methylhexadec-1-ene: Longer carbon chain with the same methyl substitution.
Uniqueness: 6-Methyltetradec-1-ene is unique due to its specific carbon chain length and methyl substitution, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific hydrophobicity and reactivity profiles.
Propiedades
Número CAS |
402483-83-4 |
|---|---|
Fórmula molecular |
C15H30 |
Peso molecular |
210.40 g/mol |
Nombre IUPAC |
6-methyltetradec-1-ene |
InChI |
InChI=1S/C15H30/c1-4-6-8-9-10-12-14-15(3)13-11-7-5-2/h5,15H,2,4,6-14H2,1,3H3 |
Clave InChI |
XRFUKFXHZFFGIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14239290.png)
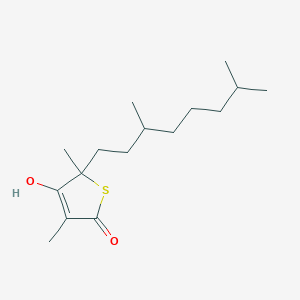
methanone](/img/structure/B14239296.png)

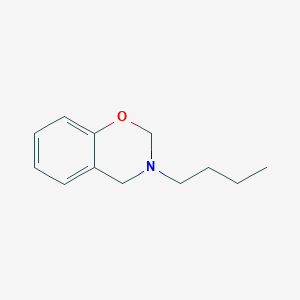
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)

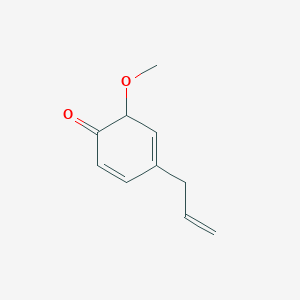
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
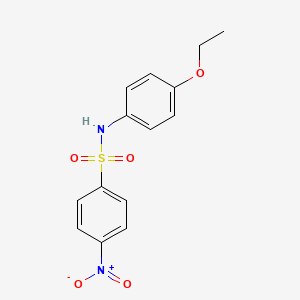
![4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine](/img/structure/B14239341.png)
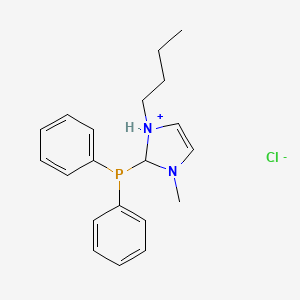
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
